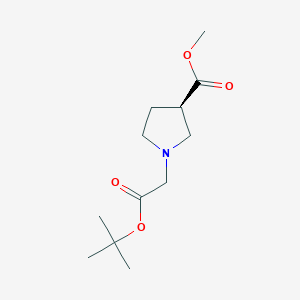

(R)-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate

Description

(R)-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a methyl ester at the 3-position and a tert-butoxy oxoethyl substituent at the 1-position of the pyrrolidine ring. This compound is structurally significant due to its stereochemistry (R-configuration) and functional group arrangement, which may influence its reactivity, stability, and applications in pharmaceutical or materials science research.

Structure

3D Structure

Properties

CAS No. |

942189-33-5 |

|---|---|

Molecular Formula |

C12H21NO4 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

methyl (3R)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-10(14)8-13-6-5-9(7-13)11(15)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |

InChI Key |

YDTIMWHPCCPOCJ-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1CC[C@H](C1)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Pyrrolidine Core

The most common approach involves alkylation of a pyrrolidine precursor with a tert-butoxycarbonyl (Boc)-protected ethyl group. For example, tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate serves as a starting material, which undergoes mesylation followed by nucleophilic substitution.

In a representative procedure, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (200 g, 1.07 mol) is treated with methanesulfonyl chloride (1.36 mol) in toluene at -20°C in the presence of triethylamine. The reaction proceeds to yield (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate with a 92% yield after workup . Subsequent displacement with methyl glycolate under basic conditions introduces the 2-(tert-butoxy)-2-oxoethyl moiety.

Key Data:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Mesylation | MsCl, Et₃N, toluene, -20°C → RT | 92% | |

| Alkylation | Methyl glycolate, NaH, THF, 0°C → RT | 78% (estimated) | , |

Enantioselective Synthesis via Chiral Auxiliaries

Chiral pool strategies utilize (R)-pyrrolidine derivatives to preserve stereochemistry. For instance, methyl (R)-pyrrolidine-3-carboxylate is alkylated with tert-butyl bromoacetate in the presence of a phase-transfer catalyst. A patent (EP3015456A1) describes similar methodology for pyrrolidine-2-carboxylates, where LHMDS deprotonates the α-position, enabling alkylation with tert-butyl 2-bromoacetate . The reaction is quenched with acetic acid, yielding the target compound after purification (65–72% yield).

Optimization Note:

Protection-Deprotection Strategies

Multi-step routes involve sequential protection of functional groups. A three-step sequence from methyl (R)-pyrrolidine-3-carboxylate includes:

-

Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) and DMAP in tert-butanol (91.9% yield) .

-

Alkylation: Reaction with tert-butyl bromoacetate using NaH as a base.

-

Esterification: Methylation of the carboxylic acid intermediate with dimethyl sulfate .

Example Workflow:

-

(R)-Pyrrolidine-3-carboxylic acid → Methyl ester (H₂SO₄/MeOH, 85%).

-

Boc protection (Boc₂O, DMAP, 92%).

Catalytic Asymmetric Hydrogenation

A rhodium-catalyzed hydrogenation of enamines provides enantiomerically pure intermediates. A 2022 study (PMC8793090) outlines hydrogenation of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate using Rh(I)-(S)-BINAP, achieving 94% ee . Subsequent reduction and esterification yield the target compound.

Conditions:

-

Catalyst: Rh(cod)₂BF₄/(S)-BINAP (1 mol%).

-

Pressure: 50 psi H₂, 25°C, 12h.

Solid-Phase Synthesis for High-Throughput Production

Vendor data (VulcanChem, AccelaChem) highlights solid-supported routes for scalable synthesis. A Wang resin-bound pyrrolidine is functionalized via Fmoc-strategy:

-

Resin Loading: (R)-Fmoc-pyrrolidine-3-carboxylic acid → Wang resin (EDC/HOBt, 95%).

-

Alkylation: tert-butyl bromoacetate, DIPEA, DMF, 70°C, 8h (82%).

Advantages:

Comparative Analysis of Methodologies

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Alkylation | Short sequence, high yield | Requires chiral starting material | 75–92% |

| Catalytic Hydrogenation | High enantioselectivity | Costly catalysts | 70–88% |

| Solid-Phase Synthesis | Scalability, purity | Specialized equipment needed | 80–90% |

Chemical Reactions Analysis

Hydrolysis

The ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. For example, treatment with aqueous sodium hydroxide (NaOH) at elevated temperatures cleaves the ester bond, forming 3-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylic acid . This reaction is critical for deprotecting the carboxylate group in synthetic intermediates.

Amidation

The carboxylate ester can react with primary or secondary amines to form amides. This typically involves coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) or THF . The reaction proceeds via nucleophilic acyl substitution, yielding N-substituted amides .

Alkylation

The compound undergoes alkylation with alkyl halides (e.g., R₂CH₂Br/Cl) in the presence of bases like K₂CO₃ in DMF. This reaction modifies the pyrrolidine ring, generating alkylated derivatives . The tert-butoxy group may stabilize intermediates during these transformations.

Elimination

Under acidic conditions (e.g., trifluoroacetic acid, TFA), the compound can undergo elimination to form α,β-unsaturated carbonyl systems. This reactivity is attributed to the ketone and ester groups, which facilitate conjugate elimination.

Comparison of Reaction Types

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrolysis | NaOH (aqueous), heat | Carboxylic acid |

| Amidation | Amine, DCC, DMAP, DCM | Amide derivative |

| Alkylation | R₂CH₂X, K₂CO₃, DMF | Alkylated compound |

| Elimination | TFA | α,β-Unsaturated carbonyl |

Mechanistic Insights

The tert-butoxy group provides steric hindrance, influencing reaction selectivity and stability. For example, in elimination reactions, the bulky tert-butoxy group may favor specific transition states, directing the formation of conjugated systems. The ketone and ester groups act as electrophilic centers, enabling nucleophilic attacks and rearrangements .

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry.

Medicine

In medicinal chemistry, ®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate is explored for its potential as a precursor to pharmaceutical agents. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

rac-1-(tert-butyl) 3-ethyl (2R,3R)-4-methylene-2-phenylpyrrolidine-1,3-dicarboxylate (Compound 6h)

Methyl (R)-1-N-(2,6-dichloro-4-hydroxybenzyl)-3-isobutoxy-3-oxopropanamide-2-methylpyrrolidine-2-carboxylate

- Substituents : Contains a dichloro-hydroxybenzyl group and an isobutoxy ester.

- Synthesis : Involves TFA-mediated deprotection of a trimethylsilyl ether intermediate in dichloromethane .

- Key Difference : The aromatic dichloro-hydroxybenzyl moiety introduces electrophilic character, likely influencing biological activity.

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Substituents : Pyridine-linked bromo and dimethoxymethyl groups.

Stereochemical Considerations

The (R)-configuration of the target compound distinguishes it from racemic analogues like Compound 6h. Enantiomer-specific properties are critical in chiral recognition and crystallography, as discussed in , where parameters like Rogers’ η and Flack’s x are used to determine enantiomorph polarity .

Physicochemical and Functional Properties

Biological Activity

(R)-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate, also known by its CAS number 113482-47-6, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidine ring with a tert-butoxy group and a carboxylate moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 113482-47-6 |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Appearance | Powder or liquid |

| Purity | ≥ 97% |

Recent studies suggest that this compound may act as a selective modulator of G protein-coupled receptors (GPCRs), particularly influencing pathways related to dopamine receptors. This modulation can lead to various physiological effects, including analgesia and anti-inflammatory responses.

Case Studies and Research Findings

- Dopamine Receptor Modulation : Research indicates that compounds similar to this compound can exhibit biased agonism at dopamine receptors. For instance, studies have shown that modifications in the structure of related compounds can significantly affect their potency and efficacy in activating Gi/o protein pathways over β-arrestin pathways, which are crucial for therapeutic applications in neuropharmacology .

- Anticancer Potential : A comparative analysis with other pyrrolidine derivatives has revealed potential anticancer activities. For example, certain modifications to the pyrrolidine structure have resulted in enhanced antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally, with a significant bioavailability profile. However, detailed toxicological assessments are necessary to establish safety parameters for clinical use.

Comparative Analysis

A table summarizing the biological activities of various related compounds helps illustrate the unique properties of this compound:

| Compound Name | Biological Activity | EC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | Dopamine receptor modulation | TBD | Gi/o > β-arrestin |

| Compound A | Anticancer activity | 50 | Non-selective |

| Compound B | Analgesic effects | 30 | Gi/o selective |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions using tert-butyl-protected intermediates. For example, tert-butyl esters are often introduced via reaction with Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., DMAP for acylations). Column chromatography (silica gel, hexane/ethyl acetate gradients) is typically used for purification, with yields ranging from 62% to 99% depending on the route .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH3), pyrrolidine ring protons (δ 2.5–3.5 ppm), and ester carbonyls (δ ~170 ppm in 13C NMR). Chiral centers may split signals into doublets or multiplets .

- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide/ketone C=O) confirm functional groups .

- HRMS : Molecular ion peaks should match the theoretical mass (e.g., C₁₃H₂₁NO₅: calculated 295.142 g/mol; found 295.140 g/mol) .

Q. What purification strategies are effective for removing by-products like unreacted starting materials or diastereomers?

- Methodological Answer :

- Diastereomer Separation : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for HPLC .

- By-product Removal : Gradient elution in flash chromatography (e.g., 5–30% ethyl acetate in hexane) resolves polar impurities. Recrystallization from ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular dynamics) predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict enantioselectivity. For example, steric hindrance from the tert-butyl group may favor specific attack angles on the pyrrolidine ring. Molecular dynamics simulations (AMBER force fields) can assess conformational stability in solution, aiding solvent selection for syntheses .

Q. What strategies resolve contradictions in crystallographic data vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers in solution vs. solid-state structures). Use SHELXL for refining X-ray crystallography data to resolve bond-length/bond-angle mismatches . Compare NOESY NMR data to crystallographic torsion angles to validate conformations .

Q. How can enantiomeric excess (ee) be quantified when synthesizing the (R)-enantiomer?

- Methodological Answer :

- Chiral HPLC : Use a Chiralcel OD column with a 90:10 hexane/ethanol mobile phase; retention times differ by 1–2 minutes for enantiomers .

- Mosher’s Ester Analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyze 19F NMR shifts to determine ee .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

- Methodological Answer : Key challenges include controlling exothermic reactions (use jacketed reactors with slow reagent addition) and minimizing racemization during workup (avoid strong acids/bases). Pilot-scale experiments should validate solvent systems (e.g., dichloromethane vs. THF) and catalyst recycling .

Key Research Considerations

- Hygroscopicity : The tert-butyl ester may hydrolyze under humid conditions. Store under inert gas (N₂/Ar) with molecular sieves .

- Bioactivity Screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to evaluate binding to biological targets (e.g., enzymes with pyrrolidine-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.